
4-Nitro-n-(2,2,2-trifluoroethyl)-3-(trifluoromethyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Nitro-n-(2,2,2-trifluoroethyl)-3-(trifluoromethyl)aniline is an organic compound with the molecular formula C9H6F6N2O2 This compound is characterized by the presence of nitro, trifluoroethyl, and trifluoromethyl groups attached to an aniline core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro-n-(2,2,2-trifluoroethyl)-3-(trifluoromethyl)aniline typically involves the nitration of aniline derivatives followed by the introduction of trifluoroethyl and trifluoromethyl groups. One common method involves the reaction of 4-nitroaniline with 2,2,2-trifluoroethyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
4-Nitro-n-(2,2,2-trifluoroethyl)-3-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The trifluoromethyl and trifluoroethyl groups can participate in nucleophilic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, particularly at the aniline core.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Nucleophiles such as amines or thiols
Oxidation: Oxidizing agents like potassium permanganate (KMnO4)
Major Products Formed
Reduction: 4-Amino-n-(2,2,2-trifluoroethyl)-3-(trifluoromethyl)aniline
Substitution: Various substituted derivatives depending on the nucleophile used
Oxidation: Oxidized derivatives of the aniline core
Aplicaciones Científicas De Investigación
4-Nitro-n-(2,2,2-trifluoroethyl)-3-(trifluoromethyl)aniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 4-Nitro-n-(2,2,2-trifluoroethyl)-3-(trifluoromethyl)aniline involves its interaction with molecular targets such as enzymes and receptors. The presence of nitro, trifluoroethyl, and trifluoromethyl groups can influence the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Nitro-n-(2,2,2-trifluoroethyl)aniline
- 2-Fluoro-4-nitro-n-(2,2,2-trifluoroethyl)aniline
Uniqueness
4-Nitro-n-(2,2,2-trifluoroethyl)-3-(trifluoromethyl)aniline is unique due to the simultaneous presence of nitro, trifluoroethyl, and trifluoromethyl groups. This combination imparts distinct chemical properties, such as increased electron-withdrawing effects and enhanced stability, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
821777-51-9 |
|---|---|
Fórmula molecular |
C9H6F6N2O2 |
Peso molecular |
288.15 g/mol |
Nombre IUPAC |
4-nitro-N-(2,2,2-trifluoroethyl)-3-(trifluoromethyl)aniline |
InChI |
InChI=1S/C9H6F6N2O2/c10-8(11,12)4-16-5-1-2-7(17(18)19)6(3-5)9(13,14)15/h1-3,16H,4H2 |
Clave InChI |
BCTSYFPMYMRNLV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1NCC(F)(F)F)C(F)(F)F)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{1-[(Furan-3-yl)methylidene]-2-methyl-1H-inden-3-yl}acetic acid](/img/structure/B12521424.png)
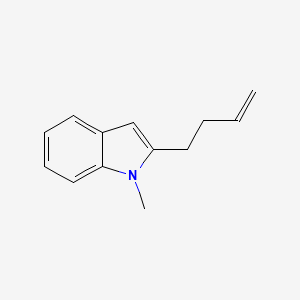
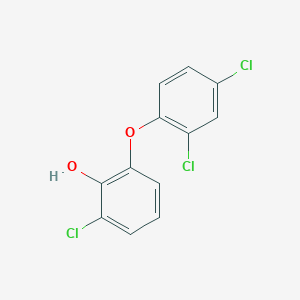
![Triphenyl({2-[2-(triphenylsilyl)ethyl]phenyl}ethynyl)silane](/img/structure/B12521440.png)
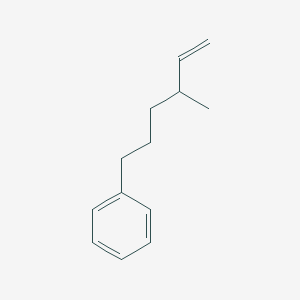
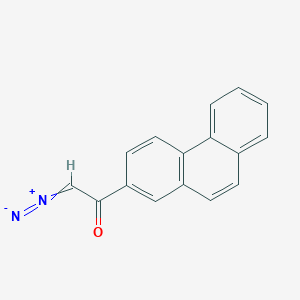
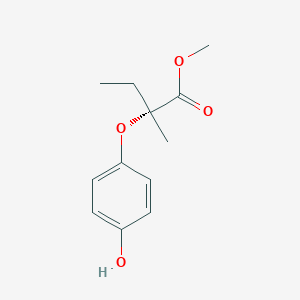
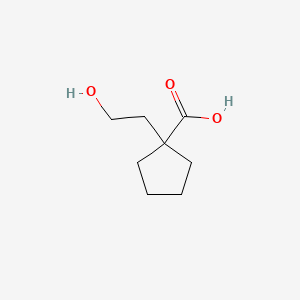
![8-[(Pyridin-2-yl)ethynyl]quinoline](/img/structure/B12521477.png)
![4-({4-[(4-Iodophenyl)ethynyl]phenyl}ethynyl)aniline](/img/structure/B12521479.png)
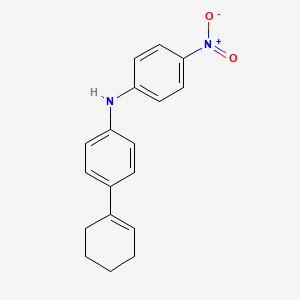
![1-Hexanone, 1-[5-[1-(1H-pyrrol-2-yl)hexyl]-1H-pyrrol-2-yl]-](/img/structure/B12521493.png)
![(R)-2-(1-Naphthyl)-8-diphenylphosphino-1-[(R)-3,5-dioxa-4-phospha-cyclohepta[2,1-a;3,4-a']dinaphthalen-4-yl]-1,2-dihydroquinoline](/img/structure/B12521498.png)
![4-{[(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]methyl}benzamide](/img/structure/B12521505.png)
